Cas no 343614-08-4 (2-(2S)-oxiran-2-yl-1-benzofuran)
2-(2S)-oxiran-2-yl-1-benzofuran Chemical and Physical Properties
Names and Identifiers
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- Benzofuran,2-(2S)-2-oxiranyl-
- Benzofuran,2-(2S)-oxiranyl- (9CI)
- 2-(2S)-oxiran-2-yl-1-benzofuran
- Benzofuran, 2-(2S)-oxiranyl- (9CI)
- 2-[(2S)-oxiran-2-yl]-1-benzofuran
- AKOS021450808
- Z1575341648
- 343614-08-4
- EN300-223876
-
- MDL: MFCD25993922
- Inchi: 1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2/t10-/m0/s1
- InChI Key: MUQQXMHGCGKNTL-JTQLQIEISA-N
- SMILES: O1C[C@H]1C1=CC2C=CC=CC=2O1
Computed Properties
- Exact Mass: 160.05244
- Monoisotopic Mass: 160.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 25.7Ų
Experimental Properties
- PSA: 25.67
2-(2S)-oxiran-2-yl-1-benzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-223876-0.05g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 0.05g |
$329.0 | 2024-06-20 | |
| Enamine | EN300-223876-0.1g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 0.1g |
$491.0 | 2024-06-20 | |
| Enamine | EN300-223876-0.25g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 0.25g |
$701.0 | 2024-06-20 | |
| Enamine | EN300-223876-0.5g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 0.5g |
$1103.0 | 2024-06-20 | |
| Enamine | EN300-223876-1.0g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 1.0g |
$1414.0 | 2024-06-20 | |
| Enamine | EN300-223876-2.5g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 2.5g |
$2771.0 | 2024-06-20 | |
| Enamine | EN300-223876-5.0g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 5.0g |
$4102.0 | 2024-06-20 | |
| Enamine | EN300-223876-10.0g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 10.0g |
$6082.0 | 2024-06-20 | |
| Enamine | EN300-223876-1g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 1g |
$1414.0 | 2023-09-15 | |
| Enamine | EN300-223876-5g |
2-[(2S)-oxiran-2-yl]-1-benzofuran |
343614-08-4 | 95% | 5g |
$4102.0 | 2023-09-15 |
2-(2S)-oxiran-2-yl-1-benzofuran Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(2S)-oxiran-2-yl-1-benzofuran
Introduction to 2-(2S)-oxiran-2-yl-1-benzofuran (CAS No. 343614-08-4)
2-(2S)-oxiran-2-yl-1-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 343614-08-4, is a significant compound in the realm of medicinal chemistry and pharmaceutical research. This heterocyclic compound features a benzofuran core linked to an oxirane ring, making it a versatile scaffold for drug discovery and molecular design. The stereochemistry at the (2S)-configuration of the oxirane ring adds a layer of complexity and potential biological relevance, which has garnered interest from synthetic chemists and biologists alike.
The benzofuran moiety is a well-documented pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to interact with biological targets such as enzymes and receptors. Its aromatic system provides stability, while the fused oxygen-containing ring introduces polarity and reactivity, making it an ideal candidate for further derivatization. The presence of the oxirane (epoxide) group further enhances its utility, as epoxides are known for their reactivity in nucleophilic substitution reactions, allowing for controlled functionalization at specific positions.
Recent advancements in the field of drug development have highlighted the importance of stereoelectronic properties in enhancing biological activity. The (2S)-configuration of the oxirane ring in 2-(2S)-oxiran-2-yl-1-benzofuran is particularly noteworthy, as it may influence the compound's interaction with biological targets. Studies have shown that chirality can significantly impact pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy. Therefore, compounds like 2-(2S)-oxiran-2-yl-1-benzofuran are of great interest for developing enantiopure or chiral drug candidates that exhibit improved selectivity and reduced side effects.
In the context of modern pharmaceutical research, 2-(2S)-oxiran-2-yl-1-benzofuran has been explored as a precursor for more complex molecules. Its oxirane ring can be opened under controlled conditions to introduce various functional groups, enabling the synthesis of libraries of derivatives for high-throughput screening. This approach has been particularly useful in identifying novel inhibitors or modulators of biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The benzofuran scaffold remains a cornerstone in these efforts due to its structural versatility and preclinical validation.
The synthesis of 2-(2S)-oxiran-2-yl-1-benzofuran (CAS No. 343614-08-4) typically involves multi-step organic transformations starting from readily available aromatic precursors. Key steps often include cyclization reactions to form the benzofuran ring followed by stereocontrolled epoxidation to introduce the oxirane group with the desired (2S)-configuration. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with global trends toward green chemistry principles, emphasizing environmental responsibility in drug development.
From a biological perspective, 2-(2S)-oxiran-2-yl-1-benzofuran has shown promise in preclinical studies as a tool compound for understanding molecular interactions. Its unique structure allows researchers to probe binding mechanisms at various targets, providing insights into structure-activity relationships (SAR). Such knowledge is crucial for designing next-generation therapeutics with optimized properties. Moreover, the compound's stability under physiological conditions makes it suitable for long-term studies, including mechanistic investigations and formulation development.
The integration of computational chemistry and artificial intelligence has further accelerated the exploration of 2-(2S)-oxiran-2-yl-1-benzofuran's potential applications. Molecular modeling techniques predict its behavior in complex biological systems, helping researchers prioritize experimental efforts. These computational tools are particularly valuable when dealing with stereochemically complex molecules like this one, where subtle differences in conformation or electronic distribution can dictate biological outcomes.
In conclusion, 2-(2S)-oxiran-2-yl-1-benzofuran (CAS No. 343614-08-4) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its combination of a benzofuran scaffold with a stereodefined oxirane group offers numerous opportunities for innovation in drug discovery. As research continues to uncover new therapeutic applications and synthetic methodologies, compounds like this will remain at the forefront of medicinal chemistry advancements.
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